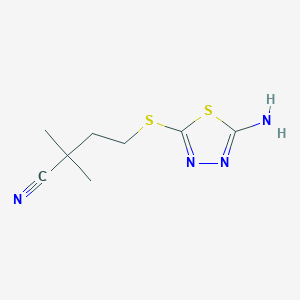
4-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-2,2-dimethylbutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-2,2-dimethylbutanenitrile is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom
Preparation Methods
The synthesis of 4-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-2,2-dimethylbutanenitrile typically involves multiple steps. One common synthetic route includes the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 2,2-dimethylbutanenitrile under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product .
Chemical Reactions Analysis
4-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-2,2-dimethylbutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Medicine: It has shown promise as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of 4-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-2,2-dimethylbutanenitrile involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes, such as urease, by binding to their active sites. This inhibition disrupts the normal metabolic processes of microorganisms, leading to their death. Additionally, the compound can interact with DNA, interfering with its replication and transcription, which contributes to its anticancer properties .
Comparison with Similar Compounds
4-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-2,2-dimethylbutanenitrile can be compared with other thiadiazole derivatives, such as:
2-Amino-5-mercapto-1,3,4-thiadiazole: This compound also exhibits antimicrobial and anticancer activities but differs in its chemical structure and specific applications.
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide: This derivative has been studied for its urease inhibitory activity and shows high potential as a therapeutic agent.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C8H12N4S2 |
|---|---|
Molecular Weight |
228.3 g/mol |
IUPAC Name |
4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2,2-dimethylbutanenitrile |
InChI |
InChI=1S/C8H12N4S2/c1-8(2,5-9)3-4-13-7-12-11-6(10)14-7/h3-4H2,1-2H3,(H2,10,11) |
InChI Key |
ZWJHNRUZPRZLLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCSC1=NN=C(S1)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















